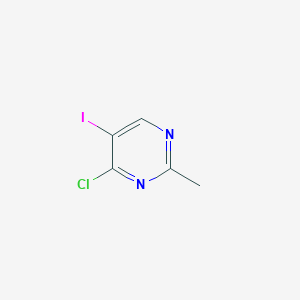

4-Chloro-5-iodo-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-5-iodo-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c1-3-8-2-4(7)5(6)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOISKYZVFJWSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545573 | |

| Record name | 4-Chloro-5-iodo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111079-17-5 | |

| Record name | 4-Chloro-5-iodo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-iodo-2-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 4 Chloro 5 Iodo 2 Methylpyrimidine

Nucleophilic Substitution Reactions at Pyrimidine (B1678525) Ring Positions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halogenated pyrimidines. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring reduces the electron density, facilitating the attack of nucleophiles.

The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic substitution reactions. youtube.com The positions most activated for nucleophilic attack are C2, C4, and C6, with the C4 position being particularly favored. youtube.com In 4-Chloro-5-iodo-2-methylpyrimidine, both the chlorine and iodine atoms can be displaced by nucleophiles. The reactivity of these halogens is governed by two main factors: the electronic activation of the ring position and the carbon-halogen bond strength, which influences the leaving group ability.

The C4 position is electronically activated for nucleophilic attack. youtube.com The chlorine atom at this position is a common site for substitution in related pyrimidine systems. The iodine atom at the C5 position is also a potential site for substitution. A critical factor in these reactions is the leaving group ability of the halogens, which generally follows the order I > Br > Cl. proprogressio.hu This indicates that the carbon-iodine bond is weaker and more easily cleaved than the carbon-chlorine bond, making iodide a better leaving group than chloride. The presence of both chlorine and iodine provides complementary reactivity, with the iodine often serving as an excellent leaving group in both nucleophilic substitution and cross-coupling reactions.

The presence of two different halogen atoms on the pyrimidine ring introduces the potential for competitive or selective substitution. The outcome of a nucleophilic substitution reaction on this compound depends on the interplay between the electronic activation of the carbon atom and the leaving group ability of the halogen.

Nucleophilic attack is generally favored at the more electron-deficient C4 position over the C5 position. However, the superior leaving group ability of iodide compared to chloride can lead to substitution at C5. For instance, in related dihalopyrimidines, selective reactions can be challenging, as the outcome is influenced by factors like bond strength. rsc.org In many cases, the reaction conditions and the nature of the attacking nucleophile dictate the regioselectivity. For example, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that while many nucleophiles displace the C4-chloro group, the C2-methylthio group can also be displaced under certain conditions, highlighting the nuanced reactivity of substituted pyrimidines. rsc.org The principle of hard and soft acids and bases (HSAB) can also explain product formation, where the softness or hardness of the nucleophile influences which position it attacks. thieme.de

Substituents on the pyrimidine ring can significantly influence its reactivity. The methyl group at the C2 position of this compound is a weak electron-donating group. Through inductive effects, it increases the electron density of the pyrimidine ring. This slight increase in electron density generally leads to a deactivation of the ring towards nucleophilic aromatic substitution compared to an unsubstituted pyrimidine. While specific studies on this compound are not extensively detailed in this context, research on other substituted pyrimidines shows that electron-donating groups can decrease reactivity towards nucleophiles. nih.gov Conversely, strong electron-withdrawing groups drastically increase reaction rates. nih.gov The methyl group's steric bulk is relatively small and is less likely to have a significant steric influence on reactions at the C4 and C5 positions. In some contexts, methyl-substituted pyrimidines have been noted for their heightened biological activity, which may be indirectly related to their electronic properties. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyrimidines are excellent substrates for these transformations.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the arylation of halogenated pyrimidines, involving the reaction of a halo-pyrimidine with an organoboron compound, typically catalyzed by a palladium complex. mdpi.commdpi.com This reaction is highly valued for its mild conditions and tolerance of various functional groups. scispace.com

For this compound, the Suzuki-Miyaura reaction is expected to proceed with high selectivity. The first step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. libretexts.org The rate of this step is highly dependent on the halogen, following the general reactivity trend: I > OTf > Br > Cl. proprogressio.hulibretexts.org Consequently, the oxidative addition occurs preferentially at the more reactive carbon-iodine bond at the C5 position over the stronger carbon-chlorine bond at the C4 position. This differential reactivity allows for the selective arylation at the C5 position, leaving the C4-chloro substituent intact for potential subsequent transformations.

| Halogen Position | Relative Reactivity | Rationale | Reference |

|---|---|---|---|

| C5-Iodo | High | Weaker C-I bond leads to faster oxidative addition. | proprogressio.hulibretexts.org |

| C4-Chloro | Low | Stronger C-Cl bond leads to slower oxidative addition. | proprogressio.hulibretexts.org |

The success and efficiency of the Suzuki-Miyaura coupling often depend on the choice of the palladium catalyst and, crucially, the associated ligands. researchgate.net While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalysis often employs more sophisticated systems to handle challenging substrates or achieve higher turnovers. proprogressio.humdpi.com

Highly active catalyst systems often utilize bulky, electron-rich phosphine (B1218219) ligands. rsc.org These ligands stabilize the palladium center and promote the key steps of the catalytic cycle, oxidative addition and reductive elimination. rsc.org Prominent examples of such ligands that have revolutionized Suzuki-Miyaura couplings include dialkylbiaryl phosphines like SPhos (L7) and XPhos, developed by the Buchwald group. rsc.orgscispace.com These ligands have enabled the coupling of less reactive substrates like aryl chlorides and have proven effective for challenging heterocyclic systems. scispace.com

Pre-formed palladium complexes, or pre-catalysts, are also widely used. These are stable, air-tolerant compounds that readily generate the active Pd(0) species under the reaction conditions. rsc.org Examples include Pd(dppf)Cl₂, which incorporates the bidentate dppf ligand, and various palladacycle pre-catalysts that allow for the controlled generation of the active catalyst at low temperatures. rsc.orgnih.gov The choice of ligand can even be used to control the site-selectivity in dihalogenated heterocycles, demonstrating their critical role in directing the reaction's outcome. nih.gov

| Catalyst/Ligand Type | Examples | Key Features | Reference |

|---|---|---|---|

| Simple Pd(0) Complex | Pd(PPh₃)₄ | Classical, widely used catalyst. | mdpi.com |

| Bulky, Electron-Rich Monophosphines | SPhos, XPhos, P(tBu)₃ | High activity, enables coupling of challenging substrates (e.g., chlorides). | rsc.orgscispace.com |

| Bidentate Phosphines | dppf | Often used in pre-formed complexes like Pd(dppf)Cl₂. | rsc.orgnih.gov |

| Palladacycle Pre-catalysts | XPhos Palladacycle | Air-stable, generates active Pd(0) under mild conditions. | rsc.org |

Suzuki-Miyaura Cross-Coupling for Arylation of Halogenated Pyrimidines

Derivatization Strategies and Functional Group Interconversions

The chloro and iodo substituents on this compound serve as versatile handles for introducing a variety of functional groups, leading to the synthesis of diverse pyrimidine derivatives.

The introduction of amino groups is a common transformation for chloropyrimidines. nih.govnih.gov Microwave-assisted synthesis has been employed for the amination of 2-amino-4-chloropyrimidine (B19991) derivatives with various substituted amines. nih.gov The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines has been studied in water with hydrochloric acid, demonstrating that the reaction medium can significantly influence the reaction rate. nih.gov In some cases, amination can be accompanied by deiodination, as observed with 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. nih.gov

Table 3: Examples of Amination Reactions on Chloropyrimidines

| Substrate | Amine | Conditions | Product | Reference |

| 2-Amino-4-chloro-pyrimidine derivatives | Substituted amines | Microwave, 120-140 °C, propanol | 2,4-Diaminopyrimidine derivatives | nih.gov |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl, water | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | nih.gov |

The chlorine atom at the 4-position can be displaced by oxygen and sulfur nucleophiles to form ether and thioether derivatives, respectively. The synthesis of 2-(methylthio)pyrimidine (B2922345) derivatives is a common strategy in medicinal chemistry. google.com The reaction of 4-(chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine with a pyrimidin-2(1H)-one has been shown to selectively furnish the O-alkylated product. acs.org

While direct C-alkylation or C-acylation at the pyrimidine core is less common without a metal catalyst, N-alkylation and O-alkylation are important derivatization strategies for related pyrimidine systems. acs.orgnih.gov The direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl halides can lead to a mixture of N- and O-alkylated products. acs.org The synthesis of 4-chloro-2-(trichloromethyl)pyrimidines via an acylation/cyclization-chlorination process highlights the use of acylation in building the pyrimidine ring system itself. thieme.dethieme.de

Advanced Spectroscopic and Computational Characterization of 4 Chloro 5 Iodo 2 Methylpyrimidine Derivatives

Spectroscopic Analysis of Pyrimidine (B1678525) Derivatives

Spectroscopic techniques are indispensable tools for the characterization of pyrimidine derivatives. They allow for the non-destructive investigation of molecular features, from bond vibrations to electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a pyrimidine derivative, the chemical shifts of the protons are influenced by the electronegativity of the substituent groups and their position on the pyrimidine ring. For 4-Chloro-5-iodo-2-methylpyrimidine, the following characteristic signals would be expected:

Methyl Protons (-CH₃): The methyl group at the C2 position would typically appear as a singlet in the upfield region of the spectrum. In related methyl-substituted pyrimidines, this peak is often observed around δ 2.2-2.6 ppm. For instance, in 1-chloro-2-methylpropane, the methyl protons show a chemical shift influenced by the nearby chloro group. docbrown.info

Pyrimidine Ring Proton (H6): The single proton on the pyrimidine ring at the C6 position is expected to resonate as a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring and the adjacent nitrogen atoms. In similar pyrimidine structures, aromatic protons appear in the range of δ 6.5 to 9.16 ppm. researchgate.net

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom. For this compound, the expected signals are:

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to appear in the upfield region of the spectrum.

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will show distinct signals in the downfield region. The carbons directly bonded to the electronegative chlorine and iodine atoms (C4 and C5) will be significantly deshielded. The presence of halogen substituents generally shifts the C(1s) binding energies to higher values, an effect that is more pronounced for the carbon atom directly bonded to the halogen. acs.org The C2 and C6 carbons will also have characteristic chemical shifts influenced by the adjacent nitrogen atoms and substituents. In similar halogenated pyrimidines, the carbon atoms of the ring resonate at distinct positions, allowing for unambiguous assignment. chemicalbook.com

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.5 (s, 3H) | ~20-25 |

| C2 | - | ~160-170 |

| C4 | - | ~155-165 |

| C5 | - | ~90-100 |

| C6 | ~8.5 (s, 1H) | ~150-160 |

Note: These are predicted values based on general principles and data for related compounds. Actual experimental values may vary.

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vandanapublications.comvandanapublications.com For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific structural components.

Key vibrational modes for pyrimidine derivatives include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.net

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region. researchgate.netvandanapublications.com

C-Cl stretching: The carbon-chlorine bond stretching vibration is typically observed in the fingerprint region, around 800-600 cm⁻¹. researchgate.net

C-I stretching: The carbon-iodine bond stretching vibration occurs at lower wavenumbers, generally in the range of 600-500 cm⁻¹.

Methyl group vibrations: The C-H stretching and bending vibrations of the methyl group would also be present.

Table 2: Characteristic FT-IR Absorption Bands for Halogenated Pyrimidine Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Pyrimidine Ring (C=N, C=C) | Stretching | 1600 - 1400 |

| C-Cl | Stretching | 800 - 600 |

| C-I | Stretching | 600 - 500 |

Source: Data compiled from general FT-IR correlation tables and studies on pyrimidine derivatives. researchgate.netvandanapublications.comvandanapublications.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.gov For this compound (C₅H₄ClIN₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The presence of chlorine and iodine isotopes will result in a characteristic isotopic pattern for the molecular ion peak. The fragmentation of halogenated pyrimidines under electron impact often involves the loss of the halogen atoms or other small neutral molecules. acs.orgsapub.org Common fragmentation pathways for halogenated pyrimidines include the loss of a halogen atom, followed by the elimination of HCN or other small fragments from the pyrimidine ring. acs.org

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z |

|---|---|---|

| [M]⁺ | [C₅H₄ClIN₂]⁺ | 254 |

| [M-Cl]⁺ | [C₅H₄IN₂]⁺ | 219 |

| [M-I]⁺ | [C₅H₄ClN₂]⁺ | 127 |

| [M-Cl-HCN]⁺ | [C₄H₃IN]⁺ | 192 |

Note: The m/z values are based on the most abundant isotopes. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will lead to characteristic M+2 peaks.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. Pyrimidine and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* and n → π* transitions. researchgate.net The positions of these absorption maxima (λ_max) are sensitive to the nature and position of substituents on the pyrimidine ring. Halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. Theoretical studies on similar molecules have shown that electronic transitions can be predicted with good accuracy. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λ_max (nm) |

|---|---|

| π → π* | ~260 - 280 |

| n → π* | ~300 - 320 |

Note: These are estimated values based on the UV-Vis spectra of related pyrimidine derivatives. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, properties, and reactivity of molecules. acs.orgjchemrev.comjchemrev.com Computational studies on halogenated pyrimidines have been used to:

Calculate and predict NMR chemical shifts, vibrational frequencies (FT-IR), and electronic transition energies (UV-Vis) with good agreement with experimental data. acs.orgscientific.nettandfonline.com

Investigate the effects of halogen substitution on the electronic properties of the pyrimidine ring, such as the distribution of electron density and the energies of molecular orbitals. acs.orgnih.gov

Model reaction mechanisms and predict the reactivity of the compound in various chemical transformations. rsc.org

For this compound, DFT calculations could provide a detailed picture of its molecular orbitals (HOMO and LUMO), electrostatic potential surface, and other electronic parameters that govern its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of molecules like this compound and its derivatives. aimspress.comresearchgate.net This method allows for the detailed analysis of the molecule's electronic properties, which are fundamental to understanding its chemical behavior. DFT calculations are used to determine optimized molecular geometry, vibrational frequencies, and various electronic parameters. researchgate.net For pyrimidine derivatives, DFT methods, such as B3LYP, are frequently employed to model the ground state electronic structure, providing insights into the molecule's stability and reaction mechanisms. aimspress.comresearchgate.net The theory's strength lies in its ability to provide accurate results with a manageable computational cost, making it suitable for studying complex heterocyclic systems. nih.gov

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. aimspress.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. aimspress.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates a molecule is more prone to chemical reactions.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These parameters provide a framework for predicting how the molecule will interact with other chemical species. For instance, studies on similar heterocyclic compounds have used DFT to calculate these values to understand their chemical behavior. researchgate.netnih.gov

Table 1: Global Reactivity Parameters Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. aimspress.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. nih.gov |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the molecule's ability to attract electrons. researchgate.netnih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Represents the escaping tendency of electrons from an equilibrium system. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. researchgate.netnih.gov |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating the molecule's polarizability. researchgate.netnih.gov |

| Electrophilicity Index (ω) | μ²/ (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. nih.gov |

This table is based on established DFT methodologies and provides a framework for the analysis of this compound derivatives.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP is mapped onto the molecule's surface, using a color-coded scheme to represent different potential values. uni-muenchen.de This visual representation helps identify regions that are electron-rich or electron-poor.

For a molecule like this compound, the MEP map would reveal specific reactive sites:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In the pyrimidine ring, the electronegative nitrogen atoms are expected to be the primary sites of negative potential. uni-muenchen.deresearchgate.net

Positive Regions (Blue): These areas indicate electron deficiency and are the preferred sites for nucleophilic attack. The regions around the hydrogen atoms and potentially the carbon atoms bonded to the electronegative halogens would show positive potential. researchgate.netyoutube.com

Neutral Regions (Green): These areas represent regions with near-zero potential. researchgate.net

The MEP map provides a guide to the molecule's intermolecular interactions, such as hydrogen bonding, which are crucial for its biological activity and chemical behavior. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For derivatives of this compound, MD simulations provide critical insights into their conformational flexibility and dynamic behavior. nih.govnih.gov This technique allows researchers to explore the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them.

The process involves solving Newton's equations of motion for a system of interacting atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. researchgate.net By analyzing this trajectory, one can understand how the molecule flexes, rotates, and changes its shape in different environments. This is particularly important for understanding how a molecule might bind to a biological target, such as an enzyme or receptor. The stability of a molecule within a protein's binding site can be validated through MD simulations by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand-protein complex. nih.govresearchgate.net

Quantum Mechanical Calculations for Structure Optimization and Electronic Energies

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are essential for determining the most stable three-dimensional structure of a molecule through a process called geometry optimization. researchgate.netresearchgate.net This computational procedure systematically adjusts the positions of the atoms to find the arrangement with the lowest possible electronic energy, which corresponds to the most stable molecular conformation. mdpi.com

For this compound derivatives, methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are used to compute the optimized geometry. researchgate.net These calculations yield precise values for bond lengths, bond angles, and dihedral angles. The final output is not only the optimized structure but also its total electronic energy. By comparing the electronic energies of different possible isomers or conformers, scientists can predict which form is the most stable and therefore most likely to be observed experimentally. mdpi.com These optimized structures form the basis for further calculations, including the HOMO-LUMO analysis and MEP mapping discussed previously.

Reaction Mechanisms in Pyrimidine Chemistry Relevant to 4 Chloro 5 Iodo 2 Methylpyrimidine

Mechanistic Investigations of Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyrimidines. researchgate.net The electron-deficient nature of the pyrimidine (B1678525) ring, a consequence of the two electronegative nitrogen atoms, facilitates attack by nucleophiles. researchgate.net This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is a key factor in the reaction's progress.

For dihalogenated pyrimidines, the position of nucleophilic attack is highly regioselective. The C-4 and C-6 positions are generally more susceptible to nucleophilic attack than the C-2 position. researchgate.netwikipedia.org This preference is attributed to the greater ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer complex when the attack occurs at the C-4 or C-6 position.

Recent computational and experimental studies have revealed that not all SNAr reactions adhere strictly to the stepwise mechanism. A concerted (cSNAr) mechanism, where bond formation and bond cleavage occur in a single transition state, has been proposed, particularly for reactions involving less electron-deficient aromatic systems or when certain nucleophiles and leaving groups are involved. nih.govnih.govsemanticscholar.org The specific mechanism can exist on a continuum between the stepwise and concerted pathways, influenced by the electronic properties of the pyrimidine ring, the nucleophile, the leaving group, and the solvent. nih.gov

Role of Halogens and Methyl Group in Directing Reactivity

The substituents on the pyrimidine ring play a critical role in directing the course of chemical reactions. In 4-chloro-5-iodo-2-methylpyrimidine, the chlorine and iodine atoms, as well as the methyl group, each exert distinct electronic and steric effects.

The halogens at the C-4 and C-5 positions are electron-withdrawing groups, further activating the ring towards nucleophilic attack. The relative reactivity of halogens as leaving groups in SNAr reactions on pyrimidines typically follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial nucleophilic attack, not the departure of the leaving group. The more electronegative halogen (fluorine) polarizes the carbon-halogen bond more effectively, making the carbon atom more electrophilic and thus more susceptible to attack.

The methyl group at the C-2 position is an electron-donating group. While it slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine, its primary influence is often steric. It can hinder the approach of nucleophiles to the adjacent positions, thereby influencing the regioselectivity of reactions. Furthermore, the presence of a methyl group can affect the rate of reaction; for instance, a methyl substitution at the C-4 position of a 1,2,3-triazine (B1214393) was found to have little effect on the rate of its reaction with amidines, whereas dimethyl substitution at C-4 and C-6 slowed the reaction. organic-chemistry.org

Catalytic Cycles in Cross-Coupling Reactions Involving Halogenated Pyrimidines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to halogenated pyrimidines. clockss.org These reactions proceed through a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the halogenated pyrimidine to a low-valent palladium(0) complex. This step involves the insertion of the palladium into the carbon-halogen bond, resulting in a palladium(II) intermediate. youtube.comyoutube.com The reactivity of the carbon-halogen bond in this step is typically I > Br > Cl.

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium(II) complex, displacing the halide. youtube.com

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium complex, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com

The efficiency and selectivity of these cross-coupling reactions can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. For instance, in the cross-coupling of iodopyrimidines with olefins, the use of palladium(II) acetate (B1210297) alone was found to be effective, while the addition of triphenylphosphine (B44618) as a ligand could sometimes lead to undesired homo-coupling reactions. clockss.org

Stereochemical and Regiochemical Control in Pyrimidine Transformations

Controlling the stereochemistry and regiochemistry of reactions involving pyrimidines is essential for the synthesis of specific target molecules. nih.gov

Regioselectivity in nucleophilic substitution on di- and poly-halogenated pyrimidines is a well-studied phenomenon. As mentioned earlier, the C-4 and C-6 positions are generally more reactive towards nucleophiles than the C-2 position. researchgate.net This inherent reactivity allows for the selective functionalization of the pyrimidine ring. For example, in the reaction of 2,4-dichloropyrimidine (B19661) with a nucleophile, the substitution will preferentially occur at the 4-position. researchgate.net

Stereoselectivity becomes important when chiral centers are introduced into the pyrimidine derivative or when the pyrimidine ring itself is part of a chiral molecule. For instance, the nucleophilic ring opening of isoxazolopyrimidine derivatives with optically active amino acid amides has been shown to proceed with varying degrees of stereoselectivity, which is largely dependent on the nucleophile used. nih.gov

In the context of this compound, the distinct reactivity of the chloro and iodo substituents allows for sequential and regioselective cross-coupling reactions. The carbon-iodine bond is more reactive towards oxidative addition in palladium-catalyzed reactions than the carbon-chlorine bond. This difference in reactivity enables the selective coupling of a group at the C-5 position, followed by a subsequent coupling at the C-4 position under different reaction conditions.

Reaction Kinetics and Thermodynamics of Pyrimidine Derivatization

The kinetics and thermodynamics of pyrimidine derivatization provide quantitative insights into reaction rates and equilibria.

Reaction kinetics studies measure the rate at which a reaction proceeds. For nucleophilic aromatic substitution on pyrimidines, the rate is influenced by the concentration of the reactants, the temperature, and the nature of the solvent. rsc.orgnih.gov The activation energy of the reaction, which is the minimum energy required for the reaction to occur, is a key kinetic parameter. khanacademy.org For example, the pyrolysis of pyrimidine has been found to be a first-order reaction with a specific rate constant expression. rsc.org Kinetic studies can help to elucidate reaction mechanisms; for instance, a linear relationship on a Brønsted plot over a range of pKa values can be indicative of a concerted mechanism in SNAr reactions. semanticscholar.org

Thermodynamics deals with the energy changes that occur during a reaction and determines the position of the equilibrium. khanacademy.org The Gibbs free energy change (ΔG) indicates the spontaneity of a reaction. Theoretical investigations using computational methods can predict the thermodynamic and kinetic aspects of pyrimidine reactions. For example, a study on the synthesis of pyrido[2,3-d]pyrimidines showed that while an increase in temperature unfavorably affected the thermodynamics, it significantly increased the reaction rates from a kinetic standpoint. nih.gov

The interplay between kinetics and thermodynamics is crucial. A reaction may be thermodynamically favorable (i.e., the products are more stable than the reactants), but kinetically slow if the activation energy is high. Conversely, a kinetically fast reaction may lead to a thermodynamically less stable product. Understanding these principles is essential for optimizing reaction conditions to achieve the desired outcome in the synthesis of pyrimidine derivatives.

Applications of 4 Chloro 5 Iodo 2 Methylpyrimidine in Medicinal Chemistry Research

Pyrimidine (B1678525) Derivatives as Bioactive Scaffolds

The pyrimidine ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. bohrium.comnih.govnih.gov This distinction is due to its pervasive presence in a vast number of biologically active compounds and its ability to interact with a wide array of biological targets. nih.govresearchgate.net The nitrogen atoms within the heterocyclic ring are crucial for forming hydrogen bonds with enzymes and receptors, while the carbon positions can be readily functionalized to fine-tune the steric, electronic, and lipophilic properties of the molecule. bohrium.com This structural versatility allows for the generation of large libraries of compounds for screening against various diseases.

The significance of the pyrimidine core is underscored by its presence in numerous FDA-approved drugs, which are effective in treating a range of conditions including various cancers like myeloid leukemia and breast cancer. nih.govresearchgate.net The inherent stability of the aromatic pyrimidine ring, coupled with its reactive sites, makes it an ideal starting point for the design and synthesis of novel therapeutic agents. researchgate.netinnovareacademics.in The structural modifications on the pyrimidine ring can significantly influence the biological activity, making it a highly adaptable framework for drug discovery. bohrium.com

Rational Design and Synthesis of Novel Therapeutic Agents

The process of discovering new drugs often involves the rational design and synthesis of compounds based on a known bioactive scaffold. rsc.org Pyrimidine derivatives are frequently employed in this strategy due to their proven therapeutic potential. rsc.orgresearchgate.net Scientists can systematically alter the substituents on the pyrimidine ring to optimize the compound's interaction with a specific biological target, thereby enhancing its efficacy and reducing potential side effects. The synthesis of these novel derivatives is a critical step in the development of new treatments for a wide range of diseases. researchgate.net

Pyrimidine analogs, particularly nucleoside derivatives, have been a cornerstone of antiviral therapy for decades. gsconlinepress.comnih.gov These compounds often act as antimetabolites, interfering with the synthesis of viral DNA or RNA. gsconlinepress.comnih.gov By mimicking natural nucleosides, they can be incorporated into the growing nucleic acid chain by viral polymerases, leading to chain termination and the inhibition of viral replication. nih.gov

Several pyrimidine derivatives have demonstrated potent and selective inhibition of various viruses. For instance, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and related analogs are highly effective against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov The antiviral activity of these compounds is dependent on their specific phosphorylation by a virus-encoded enzyme. nih.gov More recently, with the emergence of new viral threats, research has focused on broad-spectrum antiviral agents. researchgate.net Some pyrimido[4,5-d]pyrimidines have been identified as potential antiviral compounds due to their structural similarity to known kinase inhibitors, which can play a role in viral replication. mdpi.com Furthermore, inhibitors of pyrimidine biosynthesis have been shown to synergize with nucleoside analogues to block the replication of SARS-CoV-2, highlighting another avenue for antiviral intervention. nih.gov

| Pyrimidine Derivative Class | Virus Targeted | Mechanism of Action | Reference |

| Nucleoside Analogs (e.g., BVDU, IVDU) | Herpes Simplex Virus (HSV-1), Varicella-Zoster Virus (VZV) | Inhibition of viral DNA polymerase, incorporation into viral DNA | nih.gov |

| Nucleoside Analogs (e.g., Acyclovir, Lamivudine) | Herpes viruses, HIV, Hepatitis B | Interference with viral replication | gsconlinepress.com |

| Pyrimido[4,5-d]pyrimidines | Various viruses | Potential kinase inhibition | mdpi.com |

| Pyrimidine Biosynthesis Inhibitors | SARS-CoV-2 | Depletion of pyrimidine pool, synergistic with nucleoside analogs | nih.gov |

| N-[2-(2-Phosphonomethoxy)ethyl] Derivatives | DNA viruses (HSV-1, HSV-2, CMV, VZV) | Inhibition of viral replication | acs.org |

The development of pyrimidine-based anticancer agents has been a highly successful area of medicinal chemistry. researchgate.netthepharmajournal.com These compounds exhibit a diverse range of mechanisms to combat cancer cell proliferation. A well-known example is 5-fluorouracil, a pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for DNA synthesis, thereby halting cell division. nih.gov

Modern research has expanded to include pyrimidine derivatives that target various cellular pathways involved in cancer progression. For example, some pyrimidine derivatives containing aryl urea (B33335) moieties have been shown to induce apoptosis (programmed cell death) in colon cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. nih.gov Other mechanisms include the inhibition of protein kinases, which are often overactive in cancer cells and drive their uncontrolled growth. rsc.org Thieno[2,3-d]pyrimidine derivatives have shown significant anticancer activity against human breast cancer cell lines, with some compounds exhibiting greater potency than the standard drug Doxorubicin. alliedacademies.org The combination of pyrimidine with other chemical groups like hydrazone and dihydronaphthalene has also been explored to create synergistic anticancer effects. nih.gov

| Pyrimidine Derivative | Cancer Cell Line | Mechanism of Action | IC50 Value | Reference |

| Pyrimidine with aryl urea moiety (4b) | Colon Cancer (SW480) | Induction of apoptosis, cell cycle arrest at G2/M | 11.08 µM | nih.gov |

| Thieno[2,3-d]pyrimidine (14) | Breast Cancer (MCF7) | Not specified | 22.12 µM | alliedacademies.org |

| Thieno[2,3-d]pyrimidine (13) | Breast Cancer (MCF7) | Not specified | 22.52 µM | alliedacademies.org |

| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine (25) | Various human cancer cell lines | Not specified | <25 µM | thepharmajournal.com |

Inflammation is a key pathological process in many chronic diseases, and pyrimidine derivatives have emerged as promising anti-inflammatory agents. nih.govrsc.org Their mechanism of action often involves the inhibition of key inflammatory mediators. nih.gov A primary target is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform, which is upregulated during inflammation and is responsible for the production of prostaglandins. nih.govmdpi.com By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov

In addition to COX inhibition, pyrimidine derivatives can exert their anti-inflammatory effects by suppressing other crucial players in the inflammatory cascade, such as nitric oxide (NO), nuclear factor-kappa B (NF-κB), and various cytokines and chemokines. nih.gov Furthermore, some pyrimidine derivatives possess antioxidant properties, which contribute to their anti-inflammatory action by reducing reactive oxygen species (ROS) that can exacerbate inflammation and cause cellular damage. mdpi.comnih.gov The dual anti-inflammatory and antioxidant activities make these compounds attractive candidates for the treatment of inflammatory conditions. mdpi.com

| Pyrimidine Derivative | Activity | Target/Mechanism | Reference |

| L1 and L2 | Anti-inflammatory, Antioxidant | Selective COX-2 inhibition, reduction of ROS | mdpi.comnih.gov |

| Various pyrimidine derivatives | Anti-inflammatory | Inhibition of PGE2, NO, NF-κB, cytokines | nih.gov |

| Pyrido[2,3-d]pyrimidines | Antioxidant | Lipoxygenase (LOX) inhibition | nih.gov |

The versatility of the pyrimidine scaffold extends to a wide spectrum of other pharmacological activities. researchgate.net

Antimicrobial Activity: Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi. researchgate.netinnovareacademics.innih.gov The constant rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial compounds, and pyrimidines have become a focus of this research. nih.gov Their mechanism of action can vary, but often involves interfering with essential cellular processes in the microbes. researchgate.net The structural diversity of pyrimidine derivatives allows for the development of compounds with broad-spectrum activity or targeted action against specific pathogens. innovareacademics.innih.gov

Antimalarial Activity: Malaria remains a major global health issue, and the emergence of drug-resistant strains of the Plasmodium parasite has fueled the search for new antimalarial drugs. rsc.org Pyrimidine derivatives have been extensively investigated for their antimalarial properties. gsconlinepress.com A key target for these compounds is the dihydrofolate reductase (DHFR) enzyme in the parasite, which is essential for its survival. gsconlinepress.comnih.gov By inhibiting this enzyme, pyrimidine-based drugs like pyrimethamine (B1678524) disrupt the parasite's life cycle. gsconlinepress.com Hybrid molecules that combine a 4-aminoquinoline (B48711) core with a pyrimidine moiety have also shown potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov

Antihypertensive Activity: Certain pyrimidine derivatives have been found to possess antihypertensive properties, making them potential candidates for the treatment of high blood pressure. nih.govnih.gov Some of these compounds act as calcium channel blockers, similar to established drugs like nifedipine. researchgate.netconsensus.app By blocking calcium channels in the smooth muscle of blood vessels, they cause the vessels to relax, leading to a decrease in blood pressure. consensus.app Other pyrimidine derivatives may lower blood pressure through different mechanisms, such as acting as alpha-adrenoceptor blockers. nih.gov

| Pharmacological Activity | Derivative Class | Example Target/Mechanism | Reference |

| Antimicrobial | Thiazolo[3,2-a] pyrimidine | Broad-spectrum activity against bacteria and fungi | innovareacademics.in |

| Antimalarial | 4-Aminoquinoline-pyrimidine hybrids | Inhibition of P. falciparum growth (sensitive and resistant strains) | nih.gov |

| Antimalarial | PABA-substituted pyrimidines | Inhibition of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) | nih.gov |

| Antihypertensive | 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines | Alpha-adrenoceptor blockade | nih.gov |

| Antihypertensive | Nifedipine-like pyrimidines | Calcium channel blockade, activation of eNOS expression | researchgate.netconsensus.app |

Structure-Activity Relationship (SAR) Studies of 4-Chloro-5-iodo-2-methylpyrimidine Derivatives

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively documented in publicly available literature, general SAR principles for substituted pyrimidines can be extrapolated to understand its potential as a medicinal chemistry scaffold. SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. nih.gov

For pyrimidine derivatives, the nature and position of substituents on the ring are critical determinants of biological activity. nih.gov

The 2-position: The methyl group at the 2-position of this compound can influence the molecule's lipophilicity and steric profile. In other pyrimidine series, modifications at this position have been shown to significantly impact activity. For instance, in a series of 2,4,5-trisubstituted pyrimidines designed as SIRT5 inhibitors, various substitutions at the 2-position were explored to optimize binding to the target enzyme. nih.gov

The 4-position: The chlorine atom at the 4-position is a key reactive site. It can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This is a common strategy in the synthesis of pyrimidine-based drugs to create libraries of compounds for screening. mdpi.com The nature of the substituent introduced at this position dramatically affects the pharmacological profile, as seen in numerous studies where different amine or piperazine (B1678402) groups at the 4-position of pyrimidine or quinazoline (B50416) rings led to significant variations in antimalarial or antihypertensive activity. nih.govnih.gov

The 5-position: The iodine atom at the 5-position is a large, lipophilic, and polarizable halogen. This substituent can influence activity through several mechanisms. It can engage in halogen bonding, a type of non-covalent interaction that can enhance binding to a biological target. Its size can provide steric bulk that may either be beneficial or detrimental to activity, depending on the topography of the target's binding site. Furthermore, the iodine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecules. In studies of other halogenated pyrimidines, the type of halogen at the 5-position has been shown to be critical for antiviral activity. nih.govacs.org

In essence, the specific combination of a small alkyl group (methyl), a reactive halogen (chloro), and a large, polarizable halogen (iodo) makes this compound a highly valuable and versatile building block in medicinal chemistry. The SAR of its derivatives would be highly dependent on the specific biological target and the nature of the functional groups introduced, particularly at the reactive 4-position. nih.gov

Impact of Halogen Substituents on Biological Activity

The presence and nature of halogen substituents on a pyrimidine ring are critical determinants of a compound's biological activity. In the case of this compound, the chlorine at position 4 and iodine at position 5 play distinct and often synergistic roles in modulating the molecule's interaction with biological targets.

The chlorine atom at the C4 position has been established as an important feature for the antiproliferative properties of fused-pyrimidine scaffolds. nih.gov The introduction of an iodine atom, particularly at positions adjacent to other functional groups, can significantly enhance cytotoxic effects. For instance, in a series of 2,4-dichloro pyrrolo[3,2-d]pyrimidines, the addition of an iodine atom at the C7 position increased antiproliferative activity by a factor of 5 to 20 against various cancer cell lines. nih.gov This suggests that the large, polarizable nature of the iodine atom can lead to more favorable interactions, such as halogen bonding, within the target's binding site, thereby increasing potency. nih.gov

Studies on various heterocyclic compounds have consistently shown that halogen substituents can dramatically influence antimicrobial and anticancer activities. For example, in a series of pyrimidine derivatives, a 4-fluoro substituted compound was found to be more active than its 4-chloro and 4-bromo counterparts. nih.gov Conversely, other studies have highlighted that the presence of chloro and iodo groups on a pyridine (B92270) ring, a related heterocycle, is beneficial for potent anticancer and antimicrobial activity. The specific combination of chlorine and iodine in this compound thus offers a unique electronic and steric profile that can be exploited in drug design.

Role of Methyl Group and its Modifications

The methyl group at the C2 position of this compound also plays a significant role in defining the compound's biological profile. While often considered a simple alkyl substituent, a methyl group can influence a molecule's conformation, solubility, and metabolic stability.

In some contexts, the presence of a methyl group on a pyrimidine ring has been shown to enhance anticancer activity when compared to phenyl substituents. nih.gov However, in other cases, replacing a methyl group can lead to a significant decrease in inhibitory activity against certain targets, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov This highlights the context-dependent role of the methyl group.

Exploration of Side Chain and Ring Substitutions

The this compound scaffold is a versatile starting point for the synthesis of a diverse library of compounds through the modification of its side chains and ring positions. The reactivity of the chloro and iodo substituents allows for various chemical transformations, such as cross-coupling reactions and nucleophilic substitutions, to introduce new functional groups.

For example, the Suzuki cross-coupling reaction has been employed to synthesize C4 and/or C5 mono- and di-thienyl substituted pyrimidines from 5-bromopyrimidine, which were found to be active against various strains of Mycobacterium tuberculosis. nih.gov Similarly, new pyrimidine derivatives with arylboronic acids have been synthesized, showing inhibitory activity against microbial isolates. researchgate.net

The exploration of different substituents at various positions of the pyrimidine ring has been a common strategy in the quest for more potent and selective inhibitors. Studies on 2,4,5-substituted pyrimidine derivatives have revealed that modifications at the 2- and 5-positions can lead to compounds with potent inhibition of human cancer cell lines. nih.gov The introduction of different aryl and alkyl functionalities has been shown to be beneficial for anticancer cytotoxicity. nih.gov These findings underscore the potential of using this compound as a template for generating novel drug candidates with improved therapeutic properties.

| Derivative Type | Modification | Impact on Biological Activity | Reference |

| Pyrrolo[3,2-d]pyrimidine | Introduction of Iodine at C7 | 5 to 20-fold increase in antiproliferative activity | nih.gov |

| Furopyrimidine | Replacement of a group with a methyl group | Significant decrease in EGFR inhibitory activity | nih.gov |

| Pyrazolones | Methyl group on pyrimidine ring | Heightened anticancer action compared to phenyl group | nih.gov |

| Pyrimidine Derivatives | Thienyl substitution at C4/C5 | Activity against Mycobacterium tuberculosis | nih.gov |

| 2,4,5-substituted pyrimidines | Modifications at C2 and C5 | Potent inhibition of human cancer cell lines | nih.gov |

Molecular Docking and Receptor Interaction Studies

Molecular docking and other computational techniques are invaluable tools in modern drug discovery, providing insights into how a ligand might bind to its receptor. For derivatives of this compound, these methods help in identifying potential biological targets and elucidating the key interactions that govern binding affinity and selectivity.

Identification of Molecular Targets and Binding Modes

The structural features of this compound make it a candidate for interacting with a variety of biological targets, particularly protein kinases, which are often implicated in cancer and other diseases. Molecular docking studies can predict the binding pose of a ligand within the active site of a receptor, highlighting crucial interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

For instance, docking studies of pyrimidine derivatives into the active site of the human ABCG2 receptor, a protein associated with breast cancer resistance, have helped to understand their inhibitory mechanism. nih.gov Similarly, computational studies on pyrimidine derivatives as inhibitors of the human σ1 receptor, a target for neuropathic pain, have demonstrated the reliability of these models in predicting compound activity. researchgate.net

The pyrimidine core itself is often involved in key interactions. Docking studies of pyrimidine-based cholinesterase inhibitors have shown that the pyrimidine moiety can form π-π interactions with histidine residues in the active site. acs.org The halogen substituents of this compound can also play a direct role in binding. The iodine atom, in particular, is known to participate in halogen bonding, a type of non-covalent interaction that can significantly contribute to binding affinity.

Computational Approaches to Ligand-Receptor Interactions

A variety of computational approaches are employed to study the interactions between ligands like this compound and their biological receptors. These methods range from rigid docking, which treats the receptor as a static entity, to more sophisticated techniques like molecular dynamics (MD) simulations, which account for the flexibility of both the ligand and the receptor.

MD simulations can provide a dynamic picture of the ligand-receptor complex, revealing the stability of the binding pose and the role of water molecules in mediating interactions. nih.gov These simulations are crucial for validating the results of docking studies and for gaining a deeper understanding of the binding process.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are another powerful computational tool. These methods build a statistical model that correlates the 3D properties of a series of compounds with their biological activities. researchgate.net This can help to identify the key structural features that are important for activity and to guide the design of new, more potent compounds. By combining these computational approaches, researchers can build a comprehensive model of how derivatives of this compound interact with their biological targets, accelerating the process of drug discovery and development. nih.gov

| Computational Method | Application | Insights Gained | Reference(s) |

| Molecular Docking | Predicting binding pose of pyrimidine derivatives in ABCG2 receptor | Understanding of inhibitory mechanism | nih.gov |

| Molecular Docking | Study of pyrimidine derivatives as σ1 receptor inhibitors | Prediction of compound activity | researchgate.net |

| Molecular Docking | Analysis of pyrimidine-based cholinesterase inhibitors | Identification of π-π interactions with active site residues | acs.org |

| Molecular Dynamics (MD) Simulations | Predicting the consistency of protein-ligand docking complexes | Stability of docked complexes in physiological conditions | nih.gov |

| 3D-QSAR | Building models for pyrimidine compounds against ABCG2 receptor | Prediction of biological activity based on 3D structure | nih.govresearchgate.net |

Advanced Research Topics and Emerging Trends

Green Chemistry Approaches in Halogenated Pyrimidine (B1678525) Synthesis (e.g., Water as Solvent)

Traditional methods for synthesizing halogenated pyrimidines often involve the use of hazardous solvents and reagents, which can have a negative impact on the environment and human health. rasayanjournal.co.in In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods, a field known as green chemistry. rsc.org

One of the most promising green chemistry approaches is the use of water as a solvent for organic reactions. jmaterenvironsci.comrsc.org Water is an ideal solvent from an environmental perspective due to its non-toxic, non-flammable, and abundant nature. jmaterenvironsci.com Research has shown that water can enhance reaction rates and selectivities in certain organic transformations due to its unique physicochemical properties, such as high polarity and hydrogen bonding capabilities. jmaterenvironsci.comrsc.org

For the synthesis of halogenated pyrimidines, the use of water as a solvent can offer several advantages. For instance, acid-catalyzed amination reactions of chloropyrimidines have been shown to proceed at a higher rate in water compared to organic solvents. acs.org However, it is crucial to control the reaction conditions, such as the amount of acid catalyst, to minimize competing side reactions like solvolysis. acs.org The development of efficient and regioselective halogenation methods for pyrimidine derivatives under aqueous and ambient conditions is an active area of research. rsc.org These methods often utilize hypervalent iodine(III) reagents, which are more environmentally benign than traditional halogenating agents. rsc.org

The principles of green chemistry are also being applied to other aspects of pyrimidine synthesis, including the use of catalysts, multicomponent reactions, microwave-assisted synthesis, and solvent-free approaches. rasayanjournal.co.in These methods aim to improve reaction efficiency, reduce waste, and simplify purification processes, making the synthesis of compounds like 4-Chloro-5-iodo-2-methylpyrimidine more sustainable. rasayanjournal.co.in

Flow Chemistry and Continuous Processing for Pyrimidine Production

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of organic compounds, including active pharmaceutical ingredients (APIs). mdpi.comnih.gov In contrast to traditional batch processing, where reactants are mixed in a vessel and the product is collected at the end of the reaction, flow chemistry involves the continuous pumping of reactants through a reactor, where they mix and react. cordenpharma.com

This approach offers several advantages over batch processing, including:

Enhanced safety: Flow reactors have a much smaller volume than batch reactors, which significantly reduces the risks associated with handling hazardous reagents and exothermic reactions. cordenpharma.com

Improved scalability: Scaling up a reaction in a flow system is often as simple as running the process for a longer period, eliminating the need for costly and time-consuming redevelopment cycles. cordenpharma.com

Precise process control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net

The synthesis of pyrimidine derivatives is well-suited for flow chemistry applications. For example, the photobromination of a 5-methyl substituted pyrimidine, an intermediate in the synthesis of Rosuvastatin, has been successfully carried out in a flow reactor, resulting in a significantly higher productivity and lower level of impurities compared to the batch process. mdpi.com Flow chemistry has also been used for the preparation of fused pyrimidinones (B12756618) through retro-Diels-Alder reactions, allowing for rapid screening of reaction conditions and improved yields. researchgate.net

The application of flow chemistry to the production of this compound and other halogenated pyrimidines has the potential to make their synthesis more efficient, safer, and cost-effective.

Application in Materials Science and Organic Electronics

The unique electronic properties of the pyrimidine ring, particularly its electron-deficient nature, make it an attractive building block for advanced materials with applications in organic electronics. spiedigitallibrary.org The introduction of halogen atoms can further tune these properties, opening up new possibilities for the design of novel materials. nih.gov

Pyrimidine derivatives have been incorporated into a variety of organic electronic devices, including:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based materials have been used as phosphorescent emitters, fluorescent emitters, bipolar host materials, and electron transporting materials in OLEDs. spiedigitallibrary.org The high electron-accepting property of the pyrimidine ring is beneficial for these applications. spiedigitallibrary.org

Chemosensors: The pyrazolo[1,5-a]pyrimidine (B1248293) core, a fused pyrimidine system, has shown promise in the development of chemosensors due to its intriguing optical properties. rsc.org

Halogenated pyrimidines, in particular, have been investigated for their potential in materials science. For example, they have found applications as radiosensitizers in radiotherapy, where their incorporation into DNA can enhance the effectiveness of radiation treatment. scilit.comnih.govtandfonline.com The specific combination of halogens and their positions on the pyrimidine ring can influence the electronic and geometric structure of the molecule, which in turn affects its properties and potential applications. nih.govaip.org

While the direct application of this compound in materials science is not yet widely reported, its structural features suggest that it could serve as a valuable intermediate for the synthesis of more complex materials with tailored electronic and optical properties.

Supramolecular Chemistry of Pyrimidine Derivatives

Supramolecular chemistry is the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces, such as hydrogen bonding, metal coordination, and hydrophobic forces. The pyrimidine ring, with its nitrogen atoms capable of acting as hydrogen bond acceptors, is an excellent building block for the construction of supramolecular assemblies. gsconlinepress.com

The ability of pyrimidine derivatives to form supramolecular complexes has been exploited in various applications. For example, the intercalation of pyrimidine derivatives into the DNA of bacteria can lead to the formation of a supramolecular complex, which is believed to be responsible for their antimicrobial activity. gsconlinepress.com

The specific substitution pattern on the pyrimidine ring can influence its ability to form supramolecular structures. The presence of halogen atoms, such as in this compound, can introduce additional non-covalent interactions, such as halogen bonding, which can further direct the self-assembly of these molecules into well-defined architectures.

While the supramolecular chemistry of this compound itself has not been extensively studied, the broader field of pyrimidine-based supramolecular chemistry is an active area of research with potential applications in drug delivery, catalysis, and materials science.

Computational Drug Discovery and Rational Design for Novel Pyrimidine-Based Compounds

Computational methods have become an indispensable tool in modern drug discovery, enabling the rational design of novel therapeutic agents with improved efficacy and safety profiles. nih.govnih.gov These methods can be used to predict the binding affinity of a molecule to a biological target, to optimize its pharmacokinetic properties, and to identify potential off-target effects.

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, with numerous examples of approved drugs containing this scaffold. tandfonline.comorientjchem.org They have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. gsconlinepress.comorientjchem.orgnih.gov

Computational drug discovery approaches are being increasingly used to design novel pyrimidine-based compounds. For example, molecular docking studies have been used to predict the binding modes of pyrimidine derivatives to their target proteins, such as kinases, which are important targets in cancer therapy. nih.govnih.gov This information can then be used to guide the synthesis of new analogs with improved potency and selectivity. nih.gov

The rational design of pyrimidine-based compounds often involves the hybridization of the pyrimidine core with other pharmacologically active fragments to create novel molecules with enhanced biological activity. nih.govmdpi.com For instance, pyrimidine-quinolone hybrids have been designed as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), a potential target for cancer therapy. nih.gov

In the context of this compound, computational methods could be used to design novel derivatives with specific biological activities. By modeling the interactions of these derivatives with various biological targets, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Interactive Data Table

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H4ClIN2 |

| Molecular Weight | 254.45 g/mol nih.gov |

| Canonical SMILES | CC1=NC(=C(C=N1)I)Cl |

| InChI | InChI=1S/C5H4ClIN2/c1-3-2-8-5(6)4(7)9-3 |

| InChIKey | PJJJWNAVCYJROL-UHFFFAOYSA-N nih.gov |

| CAS Number | 1522743-11-8 bldpharm.com |

Q & A

Q. What are the key considerations for synthesizing 4-Chloro-5-iodo-2-methylpyrimidine?

Synthesis typically involves halogenation and substitution reactions. For example:

- Chlorination : Use phosphoryl chloride (POCl₃) under reflux to introduce the chloro group at the 4-position of the pyrimidine ring, as demonstrated in similar pyrimidine derivatives .

- Iodination : Introduce iodine at the 5-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) at controlled temperatures (60–80°C) .

- Methylation : A methyl group can be introduced at the 2-position using methylating agents like methyl iodide (CH₃I) under basic conditions. Critical Note : Monitor reaction progress with TLC or HPLC to avoid over-iodination, which may lead to byproducts.

Q. How should researchers purify and characterize this compound?

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

- Characterization :

- NMR : Confirm substitution patterns (e.g., ¹H NMR for methyl protons at δ ~2.5 ppm; ¹³C NMR for iodine’s deshielding effect at C5) .

- Mass Spectrometry (MS) : Verify molecular weight (C₅H₅ClIN₂: ~256 g/mol) via ESI-MS or EI-MS .

- HPLC : Assess purity (>95% recommended for research use) .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential iodine vapor release .

- Waste Disposal : Collect halogenated waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity compared to fluoro or chloro analogs?

- Steric and Electronic Effects : Iodine’s large atomic radius increases steric hindrance, slowing nucleophilic substitution at C5. Its weak electronegativity (compared to F/Cl) reduces electron-withdrawing effects, altering reaction pathways .

- Methodological Insight : Compare reaction rates with analogs (e.g., 4-Cl-5-F-2-methylpyrimidine) under identical Suzuki coupling conditions to quantify reactivity differences .

Q. What computational methods can predict the compound’s stability and interaction with biological targets?

- DFT Studies : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying reactive sites for electrophilic/nucleophilic attacks .

- Docking Simulations : Model interactions with enzymes (e.g., kinases) using AutoDock Vina to assess binding affinity, leveraging iodine’s hydrophobic surface area for targeted binding .

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated pyrimidines?

- Root Cause Analysis :

- Solvent Effects : Higher yields in DMF vs. THF due to better iodine solubility .

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling reactions to minimize side-product formation .

Key Research Applications

- Medicinal Chemistry : Serve as a scaffold for kinase inhibitors due to iodine’s halogen bonding potential .

- Material Science : Explore use in organic semiconductors, leveraging iodine’s polarizability for charge transport .

Note : Avoid commercial suppliers like BenchChem; prioritize PubChem (CID: N/A pending registration) and peer-reviewed protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.